molecular formula C14H16N2O2 B590451 Aureusimine A CAS No. 1244033-70-2

Aureusimine A

Cat. No.: B590451
CAS No.: 1244033-70-2
M. Wt: 244.294
InChI Key: OVNQNQOVBVQZCE-UHFFFAOYSA-N
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Description

Aureusimine A is a nonribosomally synthesized dipeptide produced by the bacterium Staphylococcus aureusThese compounds have been studied for their potential roles in bacterial virulence and interspecies communication .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Aureusimine A is synthesized by nonribosomal peptide synthetases (NRPS) in Staphylococcus aureus. The synthesis involves the condensation of amino acids, specifically tyrosine and valine, through a series of enzymatic reactions. The NRPS assembly line includes modules that activate, modify, and link the amino acids to form the cyclic dipeptide structure .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically produced in laboratory settings using bacterial cultures of Staphylococcus aureus. The production involves growing the bacteria under specific conditions that promote the synthesis of this compound, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Aureusimine A can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, although specific conditions and reagents for these reactions are less commonly reported.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the this compound structure .

Scientific Research Applications

Aureusimine A has several scientific research applications, including:

    Chemistry: It serves as a model compound for studying nonribosomal peptide synthesis and the enzymatic mechanisms involved.

    Biology: Research has explored its role in bacterial communication and its potential impact on virulence gene expression in Staphylococcus aureus.

    Medicine: Although not directly used as a therapeutic agent, this compound’s role in bacterial virulence makes it a target for developing anti-infective strategies.

Comparison with Similar Compounds

    Aureusimine B (Phevalin): Another nonribosomally synthesized dipeptide produced by Staphylococcus aureus, differing from aureusimine A by the presence of phenylalanine instead of tyrosine.

    Tyrvalin: A related cyclic dipeptide with similar structural features.

Uniqueness: this compound is unique due to its specific amino acid composition and its potential role in bacterial communication and virulence regulation.

Properties

IUPAC Name

6-[(4-hydroxyphenyl)methyl]-3-propan-2-yl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9(2)13-14(18)16-11(8-15-13)7-10-3-5-12(17)6-4-10/h3-6,8-9,17H,7H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNQNQOVBVQZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(NC1=O)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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